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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of selected investigational therapeutics for Ebola

Virus Disease (EVD), focusing on their efficacy against different Ebolavirus species,

mechanisms of action, and supporting experimental data. The information is intended to aid

researchers and drug development professionals in understanding the landscape of current

anti-Ebola therapies.

Introduction to Ebola Virus and Therapeutic
Strategies
Ebola virus (EBOV) is a member of the Filoviridae family and the causative agent of a severe

and often fatal hemorrhagic fever. The Ebolavirus genus includes several species, with Zaire

ebolavirus (EBOV), Sudan ebolavirus (SUDV), and Bundibugyo ebolavirus (BDBV) being the

most significant causes of human disease. The high mortality rate and potential for outbreaks

underscore the urgent need for effective antiviral therapies.

Current therapeutic strategies primarily target key stages of the viral life cycle, including entry

into host cells and replication of the viral genome. This guide focuses on a selection of

prominent investigational drugs that represent different therapeutic modalities: the small-

molecule RNA polymerase inhibitors Remdesivir, Favipiravir, and Galidesivir, and the

monoclonal antibody cocktail Inmazeb (REGN-EB3).
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In Vitro Efficacy of Selected Ebola Virus Inhibitors
The in vitro efficacy of antiviral compounds is a critical early indicator of their potential

therapeutic value. The half-maximal effective concentration (EC50) is a key metric,

representing the concentration of a drug that inhibits 50% of viral activity in cell-based assays.

The data below summarizes the reported EC50 values for the selected inhibitors against

different Ebolavirus species.

Compound/
Therapeutic

Target
Zaire
ebolavirus
(EBOV)

Sudan
ebolavirus
(SUDV)

Bundibugy
o
ebolavirus
(BDBV)

Cell Line(s)

Remdesivir

(GS-5734)

RNA-

dependent

RNA

polymerase

(RdRp)

0.04 µM -

0.086 µM[1]
0.05 µM[1]

Not widely

reported

Huh-7, HeLa,

HFF-1,

HMVEC-

TERT[1]

Favipiravir (T-

705)

RNA-

dependent

RNA

polymerase

(RdRp)

IC90: 110 µM
Not widely

reported

Not widely

reported
Vero E6

Galidesivir

(BCX4430)

RNA-

dependent

RNA

polymerase

(RdRp)

4.16 µM 1.89 µM[1]
Not widely

reported
Huh-7[1]

Inmazeb

(REGN-EB3)

Glycoprotein

(GP)

IC50: 25.9

ng/mL

(REGN3479

component)

[2]

Potentially

effective[3]

Not widely

reported

VSV-EBOV-

GP assay[2]
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Note: EC50 and IC50 values can vary depending on the cell line, virus strain, and assay

conditions.

In Vivo Efficacy in Non-Human Primate Models
Non-human primate (NHP) models, particularly rhesus and cynomolgus macaques, are the

gold standard for evaluating the in vivo efficacy of EVD therapeutics as they closely mimic

human disease progression. The following table summarizes key findings from NHP studies for

the selected inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound/Th
erapeutic

Animal Model
Challenge
Virus

Dosing
Regimen

Key Outcomes

Remdesivir (GS-

5734)

Rhesus

macaques
EBOV

10 mg/kg loading

dose, 5 mg/kg

maintenance for

11 days, initiated

4 days post-

infection.[4]

87.5% survival.

[4]

Favipiravir (T-

705)

Cynomolgus

macaques
EBOV

150 mg/kg or

180 mg/kg IV

twice daily for 14

days, initiated 2

days pre-

infection.

40% and 60%

survival,

respectively.

Galidesivir

(BCX4430)

Rhesus

macaques
EBOV

100 mg/kg

loading dose

twice daily on

day 2 post-

infection,

followed by 25

mg/kg twice daily

for a total of 11

days.

100% survival.

Inmazeb (REGN-

EB3)

Rhesus

macaques
EBOV

50 mg/kg of each

antibody,

administered 5

days post-

infection.

40% survival in

one study when

treatment was

initiated 5 days

after exposure.

[5]

Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design and combination

therapy strategies.
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Small-Molecule RNA Polymerase Inhibitors
Remdesivir, Favipiravir, and Galidesivir are all nucleoside analogs that target the viral RNA-

dependent RNA polymerase (RdRp), a critical enzyme for the replication of the Ebola virus

genome.[6][7]

Remdesivir: This adenosine analog prodrug is metabolized into its active triphosphate form,

which competes with ATP for incorporation into the nascent viral RNA chain.[8] Incorporation

of the remdesivir triphosphate leads to delayed chain termination, effectively halting viral

RNA synthesis.[8][9]

Favipiravir: This purine analog is also converted to its active triphosphate form and is

incorporated into the viral RNA by the RdRp.[6] Its mechanism is thought to involve both

chain termination and lethal mutagenesis, where the incorporated analog induces errors in

the viral genome.

Galidesivir: As another adenosine analog, galidesivir functions similarly by inhibiting the viral

RdRp, leading to non-obligate chain termination.

Monoclonal Antibody Cocktail: Inmazeb (REGN-EB3)
Inmazeb is a cocktail of three human monoclonal antibodies: atoltivimab, maftivimab, and

odesivimab.[10] These antibodies bind to different, non-overlapping epitopes on the Ebola virus

glycoprotein (GP), which is essential for viral entry into host cells.[10]

Atoltivimab (REGN3470): Binds to the β17-β18 loop of the GP and can signal the immune

system to target infected cells.[3]

Odesivimab (REGN3471): Targets the receptor-binding site on the GP, preventing the virus

from attaching to host cells.[3]

Maftivimab (REGN3479): Binds to the internal fusion loop of the GP, preventing the

conformational changes necessary for the virus to fuse with the host cell membrane.[3] This

component has shown potential for cross-reactivity with other Ebolavirus species, including

Sudan ebolavirus.[3]
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By targeting multiple epitopes, this cocktail approach reduces the likelihood of the virus

escaping treatment through mutation.[2]

Signaling Pathways and Experimental Workflows
Ebola Virus Life Cycle and Points of Therapeutic
Intervention
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Caption: Ebola virus life cycle and points of therapeutic intervention.
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Mechanism of Action: RNA Polymerase Inhibitors
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Caption: Mechanism of action for RNA polymerase inhibitors.

Experimental Workflow: In Vivo Efficacy Study in NHPs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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